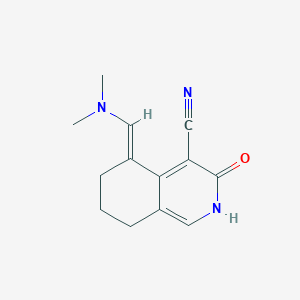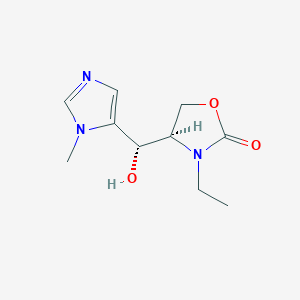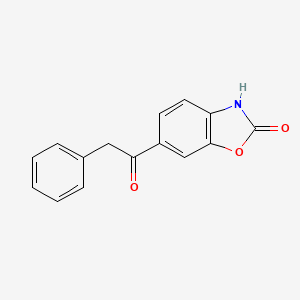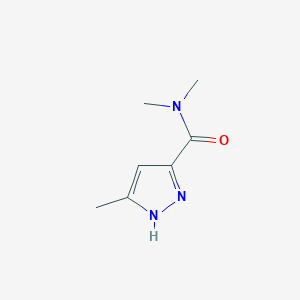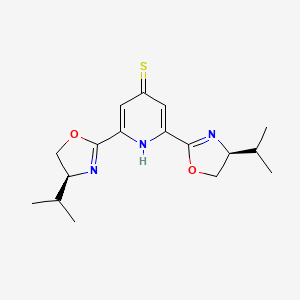
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol is a complex organic compound that features a pyridine ring substituted with two oxazoline groups and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol typically involves multi-step organic reactions. A common approach might include:
Formation of Oxazoline Rings: Starting from amino alcohols, oxazoline rings can be formed through cyclization reactions.
Substitution on Pyridine Ring: The oxazoline groups can be introduced to the pyridine ring through nucleophilic substitution reactions.
Introduction of Thiol Group: The thiol group can be introduced via thiolation reactions, often using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The pyridine ring can undergo various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Disulfides.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol may have applications in:
Chemistry: As a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions due to its thiol group.
Medicine: Possible applications in drug design and development.
Industry: Use in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example:
As a Ligand: It can coordinate with metal ions through its nitrogen and sulfur atoms, forming stable complexes.
In Biological Systems: The thiol group can interact with cysteine residues in proteins, potentially affecting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine: Lacks the thiol group.
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both oxazoline rings and a thiol group in 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol makes it unique, providing multiple sites for interaction and coordination, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
862183-16-2 |
|---|---|
Molekularformel |
C17H23N3O2S |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyridine-4-thione |
InChI |
InChI=1S/C17H23N3O2S/c1-9(2)14-7-21-16(19-14)12-5-11(23)6-13(18-12)17-20-15(8-22-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H,18,23)/t14-,15-/m1/s1 |
InChI-Schlüssel |
HJCPBEJKLWHKRC-HUUCEWRRSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=S)C=C(N2)C3=N[C@H](CO3)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC(=S)C=C(N2)C3=NC(CO3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
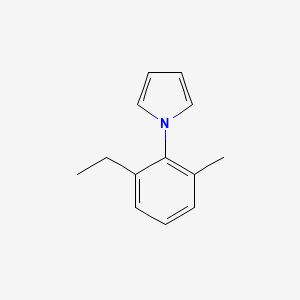
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)
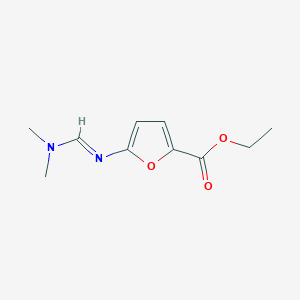
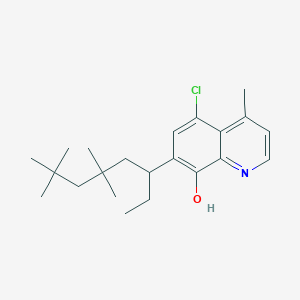
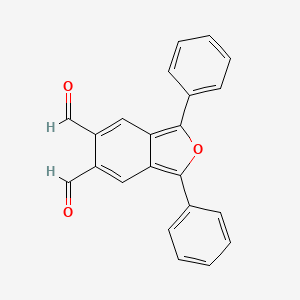
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
